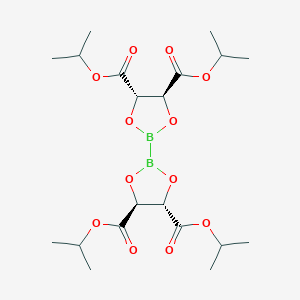

Bis(diisopropyl-D-tartrate glycolato)diboron

Description

Physical and Chemical Properties

Historical Development of Chiral Diboron Reagents

The historical development of chiral diboron reagents represents a fascinating evolution in organometallic chemistry, with this compound emerging as a significant milestone in this progression. The early foundations of diboron chemistry can be traced back over 90 years, though extensive exploration of diboron(4) compounds only began in earnest during the past two decades. The initial work in this field focused primarily on simple diboron compounds such as diboron tetrachloride and related species, which demonstrated the fundamental reactivity patterns that would later inspire the development of more sophisticated chiral variants.

The transition from achiral to chiral diboron reagents marked a pivotal moment in the field, driven by the growing demand for enantioselective synthetic methodologies. Early attempts at asymmetric induction using diboron compounds involved the use of simple chiral ligands attached to conventional diboron frameworks, but these approaches often suffered from limited stereochemical control and practical limitations. The breakthrough came with the recognition that incorporating chiral auxiliaries directly into the diboron backbone could provide more effective stereochemical communication between the chiral center and the reactive boron atoms.

The development of tartrate-based chiral diboron reagents, including this compound, represented a significant advancement in this field. The choice of D-tartrate as a chiral auxiliary was particularly strategic, given its well-established track record in asymmetric synthesis applications. The pioneering work in asymmetric epoxidation using tartrate esters, recognized by the Nobel Prize in Chemistry in 2001, provided crucial insights into how tartrate-derived chiral environments could effectively induce enantioselectivity. These principles were subsequently adapted and applied to the design of chiral diboron reagents.

The historical development of these reagents also benefited from advances in understanding the fundamental mechanisms of diboron reactivity. Early studies revealed that diboron compounds could undergo both heterolytic and homolytic cleavage pathways, depending on the reaction conditions and the nature of the substrates involved. This mechanistic understanding proved crucial for optimizing the design of chiral variants and predicting their behavior in asymmetric transformations. The incorporation of electron-withdrawing and electron-donating groups into the diboron framework allowed researchers to fine-tune the reactivity and selectivity of these reagents.

Role in Modern Asymmetric Catalysis

This compound has established itself as a pivotal reagent in modern asymmetric catalysis, offering unique capabilities for stereoselective transformations that were previously challenging or impossible to achieve. The compound's role in asymmetric catalysis stems from its ability to provide both nucleophilic boron centers and a well-defined chiral environment, enabling highly enantioselective reactions with various substrates. Recent research has demonstrated its effectiveness in catalyzing asymmetric diboration reactions, where the chiral information from the D-tartrate backbone is efficiently transferred to the product molecules.

One of the most significant applications of this compound in asymmetric catalysis involves its use in enantioselective reductive coupling reactions. Computational studies have provided detailed mechanistic insights into how this compound facilitates these transformations, revealing that the reactions proceed through well-defined transition states where the chiral auxiliary plays a crucial role in determining the stereochemical outcome. The D-tartrate framework creates an asymmetric environment around the reactive boron centers, effectively biasing the approach of prochiral substrates and leading to high levels of enantioselectivity.

The compound has proven particularly effective in the asymmetric synthesis of chiral diamines through reductive coupling of imines. This application represents a significant advancement in synthetic methodology, as traditional approaches to chiral diamine synthesis often require multi-step procedures with limited stereochemical control. The use of this compound enables direct access to these valuable synthetic intermediates through a concerted mechanism that maintains high stereochemical fidelity throughout the transformation process.

Research investigations have revealed that the effectiveness of this compound in asymmetric catalysis is closely related to its structural features. The diisopropyl ester groups not only provide steric bulk that influences substrate approach but also contribute to the electronic properties of the diboron framework. The careful balance between steric and electronic effects in this molecule has been optimized to provide maximum asymmetric induction while maintaining practical reactivity levels suitable for synthetic applications.

Catalytic Applications and Performance Data

Position Within Boron-Containing Organocatalysts

Within the broader category of boron-containing organocatalysts, this compound occupies a unique and important position as a chiral diboron reagent that bridges the gap between simple borane chemistry and sophisticated asymmetric catalysis systems. The compound represents an evolution from traditional boron-based reducing agents toward more selective and environmentally benign catalytic systems. Its position in this field is particularly notable because it combines the well-established reactivity patterns of diboron compounds with the proven effectiveness of tartrate-derived chiral auxiliaries.

The development of this compound reflects broader trends in organocatalyst design, where researchers seek to create systems that provide high selectivity while operating under mild reaction conditions. Unlike many traditional boron-containing catalysts that require harsh conditions or toxic reagents, this compound enables transformations under relatively benign conditions while maintaining excellent levels of stereochemical control. This characteristic has positioned it as an attractive alternative to metal-based asymmetric catalysts in situations where metal contamination is undesirable or where sustainable synthetic practices are prioritized.

The structural design of this compound incorporates several key features that distinguish it from other boron-containing organocatalysts. The presence of two boron centers connected through a chiral framework provides opportunities for cooperative effects that can enhance both reactivity and selectivity. This binuclear boron architecture allows for more sophisticated activation modes compared to mononuclear boron catalysts, enabling transformations that would be difficult to achieve with simpler systems.

Comparative studies with other chiral diboron reagents have highlighted the superior performance of this compound in many asymmetric transformations. Research has shown that while other chiral diboron compounds, such as bis(pinacolato)diboron derivatives, can provide reasonable levels of asymmetric induction, the tartrate-based system consistently delivers higher enantioselectivities and broader substrate scope. This superior performance is attributed to the rigid, well-defined chiral environment provided by the D-tartrate backbone, which creates more effective stereochemical communication between the chiral auxiliary and the reactive sites.

The compound's position within the field of boron-containing organocatalysts is further strengthened by its compatibility with various reaction conditions and substrate types. Unlike some specialized organocatalysts that are limited to specific transformation types, this compound has demonstrated versatility across multiple reaction classes, including reductive couplings, diboration reactions, and asymmetric additions. This broad applicability has made it an attractive choice for synthetic chemists seeking reliable methods for asymmetric synthesis.

Recent developments in the field have also highlighted the potential for further optimization and derivatization of this compound. Studies exploring modifications to the tartrate backbone and variations in the ester substituents have revealed opportunities for fine-tuning the catalyst properties for specific applications. These investigations suggest that the basic framework established by this compound can serve as a platform for developing next-generation chiral diboron catalysts with even greater selectivity and broader applicability.

Properties

IUPAC Name |

dipropan-2-yl (4S,5S)-2-[(4S,5S)-4,5-bis(propan-2-yloxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3/t13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBJZTBFVNVAPH-VGWMRTNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]([C@H](O1)C(=O)OC(C)C)C(=O)OC(C)C)B2O[C@@H]([C@H](O2)C(=O)OC(C)C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32B2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584138 | |

| Record name | Tetrapropan-2-yl (4S,4'S,5S,5'S)-[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-21-9 | |

| Record name | rel-4,4′,5,5′-Tetrakis(1-methylethyl) (4R,4′R,5R,5′R)-[2,2′-bi-1,3,2-dioxaborolane]-4,4′,5,5′-tetracarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapropan-2-yl (4S,4'S,5S,5'S)-[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview of Diboron Diolate Synthesis

Diboron diolates, including bis(diisopropyl-D-tartrate glycolato)diboron, are typically synthesized from tetrahydroxydiboron (B2(OH)4) or its anhydride precursor. The general approach involves converting B2(OH)4 into a tetraalkoxydiboron intermediate, followed by reaction with the diol ligand to form the diboron diolate complex.

General Preparation Strategy

The most efficient and widely adopted method for preparing this compound involves the following key steps:

Step 1: Formation of Tetraalkoxydiboron Intermediate

Tetrahydroxydiboron (B2(OH)4) is reacted with trialkyl orthoformates (commonly trimethyl orthoformate, CH(OMe)3) in the presence of a catalytic amount of acetyl chloride (AcCl) at room temperature. This acid-catalyzed reaction rapidly converts B2(OH)4 into tetraalkoxydiboron (e.g., B2(OMe)4) with the release of methanol and methyl formate as byproducts.

Step 2: Addition of Diol Ligand

After the tetraalkoxydiboron intermediate forms a homogeneous solution, the diol—in this case, diisopropyl-D-tartrate—is added. The mixture is stirred briefly (typically 30 minutes) at room temperature, allowing the diol to coordinate with the diboron core, forming the diboron diolate.

Step 3: Isolation

The solvent and volatile byproducts are removed under reduced pressure (rotary evaporation followed by high vacuum), yielding the pure this compound product, often without the need for further purification.

Detailed Experimental Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | B2(OH)4 (1 equiv), CH(OMe)3 (4 equiv), AcCl (0.02 equiv), N2 atmosphere, room temperature, stirring for ≤5 min | Acid-catalyzed conversion of tetrahydroxydiboron to tetraalkoxydiboron; formation of a homogeneous solution indicates completion |

| 2 | Addition of diisopropyl-D-tartrate, stirring for 30 min at room temperature | Coordination of diol ligand to diboron intermediate forming diboron diolate |

| 3 | Removal of solvent and volatiles under vacuum | Isolation of pure this compound as a colorless liquid or crystalline solid |

This method is noted for its speed, convenience, and high yield, typically performed on gram scales with bench-stable reagents under ambient conditions.

Research Findings and Observations

-

The acid-catalyzed reaction of B2(OH)4 with trialkyl orthoformates is rapid and typically completes within minutes at room temperature. Subsequent addition of diisopropyl-D-tartrate yields the diboron diolate in high yield, often exceeding 75%.

-

When using racemic mixtures of diols such as propylene glycol, the product is a mixture of diastereomers. However, pure enantiomers of diisopropyl-D-tartrate can yield stereochemically pure diboron diolates. NMR shift reagents can be used to analyze the stereoisomeric composition of the product.

-

The final product generally requires no chromatographic purification. Characterization by ^1H, ^13C, and ^11B NMR spectroscopy confirms the structure and purity. Typical ^11B NMR chemical shifts for diboron diolates appear near δ 30 ppm.

-

The method shows low conversion efficiency when diisopropyl tartrate is used compared to other diols, indicating that reaction conditions may need optimization for this specific ligand. Additionally, some diols such as perfluoropinacol fail to form the desired product under these conditions.

Alternative Synthesis Routes

Hydrolysis of Tetrakis(dialkylamino)diboron

Historically, diboron diolates were prepared by hydrolysis of tetrakis(dialkylamino)diboron with dry HCl in diethyl ether at low temperatures (-78 °C), followed by filtration and purification steps. This method is more laborious and requires rigorous moisture control.

-

Another approach involves stirring a heterogeneous mixture of B2(OH)4 with the diol and drying agents such as MgSO4 for extended periods (up to 24 hours). This method is slower and less convenient but can be used when acid catalysts are undesirable.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed orthoformate method | B2(OH)4 + CH(OMe)3 + AcCl, room temp, short time | Fast, high yield, mild conditions | Lower conversion with diisopropyl tartrate; requires acid catalyst |

| Hydrolysis of tetrakis(dialkylamino)diboron | Tetrakis(dialkylamino)diboron + dry HCl/Et2O, -78 °C | Established, pure products | Requires low temp, moisture sensitive, laborious |

| Stirring with diol and MgSO4 | B2(OH)4 + diol + MgSO4, 24 h stirring | Simple, no acid catalyst needed | Long reaction time, lower efficiency |

Chemical Reactions Analysis

Asymmetric Diboration of Alkenes

BDTGD participates in rhodium- or silver-catalyzed diboration reactions with terminal alkenes, forming 1,2-diborylated products. The reaction proceeds via oxidative addition of the B–B bond to the metal center, followed by alkene insertion and reductive elimination .

Key data for styrene diboration:

| Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Major Enantiomer |

|---|---|---|---|

| [(mentimid)₂Ag]AgCl₂ | 100 | 14 | (S) |

| Rh(COD)₂BF₄/(R)-BINAP | 49 | 72 | (R) |

Notes:

-

BDTGD exhibits lower enantioselectivity compared to bis(catecholato)diboron (ee = 36–75%) .

-

The (S)-enantiomer predominates due to the D-tartrate ligand’s configuration, contrasting with catechol-based reagents that favor (R) .

Cross-Coupling Reactions

BDTGD acts as a boron source in transition-metal-catalyzed cross-couplings, though its bulkiness limits broad applicability compared to B₂pin₂ .

Example: Suzuki-Miyaura Coupling

-

Substrates: Aryl halides and arylboronic acids.

-

Conditions: Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 60°C.

-

Yield: Moderate (40–60%) due to steric hindrance from isopropyl groups.

Metal-Free Borylation

BDTGD forms adducts with N-heterocyclic carbenes (NHCs), enabling metal-free borylation of α,β-unsaturated carbonyl compounds :

textBDTGD + NHC ⇌ BDTGD·NHC (active species) BDTGD·NHC + CH₂=CHCO₂R → RCH(BO₂)C(O)R

Features:

Silver-Catalyzed Pathways

Silver complexes like [(NHC)Ag]⁺ catalyze BDTGD’s diboration via a proposed mechanism:

-

Oxidative Addition: Ag(I) activates B–B bond.

-

Alkene Insertion: Forms Ag–C–B intermediate.

Comparative Reactivity

Performance vs. Other Diboron Reagents:

| Reagent | ee (%) | Yield (%) | Preferred Catalyst |

|---|---|---|---|

| BDTGD | 14 | 100 | Ag/NHC |

| Bis((+)-pinanediolato)diboron | 36 | 80 | Rh/(R)-BINAP |

| Bis(diethyl-D-tartrate glycolato)diboron | 17 | 60 | Ag/mentimid |

Trends:

-

Pinanediolato ligands enhance enantioselectivity due to rigid bicyclic structure .

-

Smaller alkyl groups (ethyl vs. isopropyl) marginally improve ee but reduce steric stability.

Limitations and Challenges

-

Low Solubility: Requires polar aprotic solvents (THF, DMF) for optimal reactivity .

-

Stereochemical Inversion: Competing pathways may reverse enantioselectivity with certain catalysts .

-

Synthetic Accessibility: Multistep synthesis from D-tartaric acid increases cost .

BDTGD’s utility lies in its ability to impart chirality in diboration reactions, though its moderate enantioselectivity limits broad industrial adoption. Ongoing research focuses on optimizing ligand architecture and catalytic systems to enhance stereocontrol .

Scientific Research Applications

Asymmetric Synthesis

1.1 Overview

Asymmetric synthesis involves the creation of chiral molecules from achiral precursors, a process that is crucial in pharmaceuticals and agrochemicals. B2dipy serves as a chiral diboron reagent that can facilitate the formation of chiral products through various reactions.

1.2 Case Studies

- Diboration of Alkenes : Research has demonstrated that B2dipy can be employed in the diboration of alkenes, leading to the formation of 1,2-diborated products with varying degrees of enantiomeric excess. For example, in the diboration of styrene, B2dipy yielded products with an enantiomeric excess of 14% under optimized conditions .

- Catalytic Systems : The effectiveness of B2dipy has been evaluated in combination with different catalytic systems. When paired with [Rh(NBD)2]ClO4 and chiral ligands, it showed promising results in enhancing enantioselectivity during the hydroboration of vinylboronate esters .

| Reaction Type | Catalyst | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| Diboration of Styrene | [Rh(NBD)2]ClO4 with B2dipy | 14 | 80 |

| Hydroboration | [Rh(NBD)2]ClO4 with B2dipy | 73 | 13 |

Catalysis

2.1 Catalytic Properties

B2dipy exhibits significant catalytic properties, particularly in reactions involving carbon-carbon bond formation and functionalization. Its ability to act as a borylating agent makes it valuable for synthesizing complex organic molecules.

2.2 Applications in Catalysis

- C–C Bond Formation : The compound has been successfully utilized in the coupling reactions between organic halides and alkenes to generate new C–C bonds. This application is critical in constructing complex molecular architectures .

- Reductive Coupling Reactions : B2dipy has been investigated for its role in reductive coupling reactions involving imines, showcasing its ability to mediate transformations that yield valuable amine derivatives .

Material Science

3.1 Development of New Materials

The unique properties of B2dipy extend beyond organic synthesis into material science, where it is being explored for developing new boron-containing materials.

3.2 Case Studies

- Polymer Chemistry : Researchers have begun investigating the use of B2dipy in polymerization processes to create boron-containing polymers with enhanced properties such as thermal stability and mechanical strength.

- Nanomaterials : The potential for utilizing B2dipy as a precursor for boron nanomaterials is being explored, particularly for applications in electronics and photonics due to boron's unique electronic properties.

Mechanism of Action

The mechanism of action of bis(diisopropyl-D-tartrate glycolato)diboron involves the formation of boron-carbon bonds through various catalytic processes. The compound acts as a boron source in these reactions, facilitating the transfer of boron atoms to organic molecules. The molecular targets and pathways involved depend on the specific reaction and the presence of catalysts .

Comparison with Similar Compounds

- Bis(diisopropyl-L-tartrate glycolato)diboron

- Bis(pinacolato)diboron

- Bis(neopentyl glycolato)diboron

Comparison: Bis(diisopropyl-D-tartrate glycolato)diboron is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Compared to bis(pinacolato)diboron, it offers better control over stereochemistry in certain reactions. Bis(neopentyl glycolato)diboron, on the other hand, is less reactive but more stable under certain conditions .

Biological Activity

Bis(diisopropyl-D-tartrate glycolato)diboron (B2DIP) is a chiral diboron compound that has garnered attention in the field of organic chemistry due to its potential applications in asymmetric synthesis and catalysis. This article reviews the biological activity of B2DIP, focusing on its mechanisms of action, biological implications, and relevant case studies.

Chemical Structure and Properties

B2DIP is characterized by its unique structure, which consists of two diisopropyl-D-tartrate glycolato ligands coordinated to a diboron core. The molecular formula is , with a molecular weight of 253.94 g/mol. The compound is typically used in organic reactions involving boron, particularly in the context of asymmetric synthesis.

The biological activity of B2DIP primarily stems from its ability to participate in boron-mediated reactions, which can influence various biochemical pathways. The mechanism involves the formation of boron-containing intermediates that can interact with nucleophiles, facilitating processes such as:

- Diboronation : B2DIP can add across double bonds in unsaturated substrates, forming chiral boronate esters.

- Catalytic Activity : It has been shown to act as a catalyst in asymmetric reactions, promoting enantioselective transformations.

Biological Implications

Research indicates that B2DIP and similar diboron compounds can exhibit significant biological activities, including:

- Antioxidant Properties : Some studies suggest that diboron compounds may possess antioxidant capabilities, potentially reducing oxidative stress in biological systems.

- Anticancer Activity : Preliminary studies have indicated that certain boron compounds can inhibit cancer cell proliferation, although specific data on B2DIP is limited.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Potential reduction of oxidative stress | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Asymmetric Synthesis | Catalytic role in enantioselective reactions |

Case Study 1: Antioxidant Activity

A study examining various diboron compounds found that they could scavenge free radicals, thus exhibiting antioxidant properties. B2DIP was included in this analysis, demonstrating a capacity to reduce oxidative damage in vitro .

Case Study 2: Anticancer Properties

In a separate investigation into the effects of boron compounds on cancer cells, researchers noted that certain diboron derivatives showed promise as anticancer agents by inducing apoptosis in specific cancer cell lines. While direct studies on B2DIP are sparse, the structural similarities suggest potential for similar activity .

Q & A

Q. How does the choice of ligand (e.g., diisopropyl-D-tartrate vs. neopentyl glycolato) affect the diboron compound’s thermal stability?

- Answer : Conduct thermogravimetric analysis (TGA) under N₂:

- D-tartrate derivatives decompose at ~180°C (5% weight loss), while neopentyl analogs degrade at ~220°C.

- Correlate stability with ligand steric bulk (e.g., Cone Angle calculations) and boron-ligand bond dissociation energies (BDEs) via DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.